5-Hydroxymethyluracil-d3

Descripción

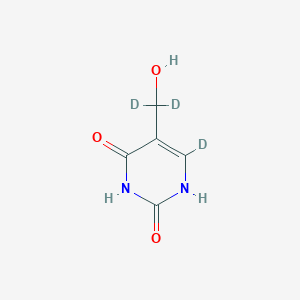

Structure

3D Structure

Propiedades

IUPAC Name |

6-deuterio-5-[dideuterio(hydroxy)methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)/i1D,2D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGXEHEIRGOBU-APAIHEESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1)C([2H])([2H])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 5-Hydroxymethyluracil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Hydroxymethyluracil-d3, a deuterated analog of 5-Hydroxymethyluracil. This document details a feasible synthetic route, purification protocols, and the analytical methods required for the characterization of the final product. The inclusion of deuterated compounds in drug development and metabolic research is a critical strategy for understanding pharmacokinetic profiles and reaction mechanisms.

Introduction

5-Hydroxymethyluracil (5-hmU) is a modified pyrimidine base found in the DNA of various organisms. It is formed by the oxidation of the methyl group of thymine and is involved in epigenetic regulation and DNA repair pathways. The deuterated isotopologue, this compound, serves as a valuable tool in metabolic studies, as a tracer in biological systems, and as an internal standard for quantitative analysis by mass spectrometry. The deuterium labeling at the hydroxymethyl group provides a distinct mass shift, facilitating its differentiation from the endogenous, non-labeled counterpart.

Synthesis of this compound

The synthesis of this compound can be achieved through a direct hydroxymethylation of uracil using a deuterated formaldehyde source. This method is advantageous due to its straightforward approach and the commercial availability of the deuterated starting material.

A plausible and efficient synthetic pathway is the reaction of uracil with formaldehyde-d2 in an aqueous solution. This reaction proceeds via an electrophilic substitution at the C5 position of the uracil ring.

Experimental Protocol: Synthesis

Materials:

-

Uracil

-

Formaldehyde-d2 solution (e.g., 20 wt. % in D2O)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask, dissolve uracil in deionized water.

-

Add a molar excess of formaldehyde-d2 solution to the uracil solution.

-

Adjust the pH of the reaction mixture to approximately 7-8 using a dilute NaOH solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with dilute HCl.

-

The crude product may precipitate upon cooling and neutralization. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and any by-products. A combination of recrystallization and column chromatography is recommended to achieve high purity.

Experimental Protocol: Purification

A. Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot water or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

B. Column Chromatography:

-

Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of dichloromethane and methanol).

-

Dissolve the partially purified crystals in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed by various analytical techniques.

Data Presentation

| Parameter | Expected Value/Observation |

| Molecular Weight | C5H3D3N2O3: ~145.13 g/mol |

| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion at m/z ~144.0. The exact mass will confirm the incorporation of three deuterium atoms. |

| ¹H NMR | The spectrum will be similar to that of 5-Hydroxymethyluracil, but the signal corresponding to the hydroxymethyl protons (-CH2OH) will be absent. The proton at the C6 position of the uracil ring will be observable. The exchangeable protons on the nitrogen atoms will also be present. |

| ¹³C NMR | The spectrum will show the characteristic peaks for the uracil ring carbons. The carbon of the deuterated hydroxymethyl group (-CD2OH) will show a characteristic triplet in the proton-coupled spectrum due to C-D coupling and will have a significantly reduced intensity in the proton-decoupled spectrum. |

| Purity (HPLC) | >98% |

Experimental Protocols: Analysis

A. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is suitable for this compound.

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent such as methanol or acetonitrile/water.

-

Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR spectroscopy.

-

Sample Preparation: Dissolve the sample in a deuterated solvent such as DMSO-d6 or D2O.

-

Analysis: Acquire the spectra on a high-resolution NMR spectrometer.

C. High-Performance Liquid Chromatography (HPLC):

-

Technique: Reversed-phase HPLC with UV detection.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at the λmax of 5-Hydroxymethyluracil (around 260-280 nm).

Conclusion

This guide outlines a robust and efficient methodology for the synthesis and purification of this compound. The described protocols, when followed with care, will allow researchers and scientists to produce high-purity material suitable for a wide range of applications in drug development, metabolic research, and as an analytical standard. The detailed analytical characterization methods will ensure the quality and identity of the final product.

The Dual Identity of 5-Hydroxymethyluracil in DNA: A Technical Guide for Researchers

An in-depth exploration of the formation, biological significance, and repair of 5-Hydroxymethyluracil (5-hmU), with a special focus on the role of its deuterated analogue, 5-Hydroxymethyluracil-d3, in advancing research.

Introduction

Within the intricate landscape of DNA modifications, 5-Hydroxymethyluracil (5-hmU) emerges as a molecule of dual identity. It is recognized both as a lesion arising from oxidative damage to thymine and as a potential epigenetic marker, adding another layer of complexity to the regulation of genetic information.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of the biological role of 5-hmU is paramount for deciphering disease mechanisms and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of 5-hmU, detailing its formation, biological functions, and the cellular mechanisms that govern its removal. A significant focus is placed on the practical application of this compound, a deuterated isotopologue that serves as an indispensable tool for the accurate quantification of 5-hmU in biological samples.

The Role of this compound in Research

This compound is a stable isotope-labeled version of 5-hmU where three hydrogen atoms have been replaced with deuterium. Its primary and critical role in research is to serve as an internal standard for quantitative mass spectrometry (MS)-based analyses, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to its identical chemical properties to the endogenous 5-hmU, this compound is added to biological samples at a known concentration at the beginning of the sample preparation process. It co-purifies with the analyte of interest and experiences similar losses during extraction and derivatization. In the mass spectrometer, this compound is distinguished from the natural 5-hmU by its increased mass. By comparing the signal intensity of the analyte to that of the internal standard, researchers can achieve highly accurate and precise quantification of 5-hmU levels, correcting for any experimental variability. The biological role of this compound is therefore not as an active molecule within cellular pathways, but as a silent, mass-shifted partner that ensures the fidelity of quantitative measurements, which are crucial for understanding the subtle changes in 5-hmU levels in various physiological and pathological states.

Formation of 5-Hydroxymethyluracil in DNA

5-hmU can be generated in the genome through two primary pathways:

-

Oxidation of Thymine: Reactive oxygen species (ROS), byproducts of normal cellular metabolism and exogenous insults like ionizing radiation, can oxidize the methyl group of thymine to a hydroxymethyl group, forming 5-hmU.[1] More recently, it has been demonstrated that Ten-Eleven Translocation (TET) enzymes, which are known to oxidize 5-methylcytosine, can also catalyze the oxidation of thymine to 5-hmU.[1][3]

-

Deamination of 5-Hydroxymethylcytosine (5-hmC): 5-hmC, an important epigenetic modification, can undergo deamination to form 5-hmU. This conversion results in a 5-hmU:G mismatch in the DNA, which is a potent trigger for DNA repair mechanisms.[1]

Caption: Formation pathways of 5-Hydroxymethyluracil.

Biological Significance of 5-Hydroxymethyluracil

The biological role of 5-hmU is context-dependent, acting as both a detrimental lesion and a potential carrier of epigenetic information.

-

DNA Damage: When formed through oxidative stress or deamination of 5-hmC, 5-hmU is recognized as a DNA lesion. If left unrepaired, particularly the 5-hmU:G mismatch, it can lead to mutations during DNA replication and has been implicated in carcinogenesis.[2]

-

Epigenetic Mark: The enzymatic formation of 5-hmU by TET enzymes suggests a potential role in epigenetic regulation.[1][3] In some organisms, like dinoflagellates, 5-hmU is found at remarkably high levels and is associated with the silencing of transposable elements, indicating a defined epigenetic function.[4] In mammals, its role as a stable epigenetic mark is still under investigation, but it may influence DNA-protein interactions and chromatin structure.[2]

Repair of 5-Hydroxymethyluracil

The primary mechanism for the removal of 5-hmU from DNA is the Base Excision Repair (BER) pathway. This multi-step process is initiated by a specific class of enzymes called DNA glycosylases.

Key DNA Glycosylases Involved in 5-hmU Repair:

-

SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1): In vertebrates, SMUG1 is a major enzyme responsible for the removal of 5-hmU from DNA.[2] It efficiently recognizes and cleaves the N-glycosidic bond between the 5-hmU base and the deoxyribose sugar, leaving an apurinic/apyrimidinic (AP) site.

-

TDG (Thymine-DNA Glycosylase): TDG is another crucial DNA glycosylase that excises 5-hmU, particularly when it is mismatched with guanine (5-hmU:G).[5] This activity is vital for correcting the lesion arising from the deamination of 5-hmC.

-

Bacterial DNA Glycosylases (MutM, Nei, Nth): In E. coli, the DNA glycosylases MutM, Nei, and Nth have been shown to possess activity against 5-hmU, with a strong preference for excising it from a 5-hmU:G mismatch compared to a 5-hmU:A pair.[6][7]

Following the action of the DNA glycosylase, the BER pathway proceeds with the incision of the DNA backbone at the AP site by an AP endonuclease, followed by DNA synthesis to fill the gap and ligation to seal the nick.

Caption: Overview of the Base Excision Repair pathway for 5-hmU.

Quantitative Data

The levels of 5-hmU in DNA and urine can serve as biomarkers for oxidative stress and DNA damage. The efficiency of its repair is determined by the kinetic parameters of the involved DNA glycosylases.

| Parameter | Matrix | Value | Significance | Reference |

| Endogenous 5-hmU Level | Human Colon & Lymphocytes | ~0.5 / 106 dN | Baseline level in somatic tissues | [1] |

| Urinary 5-hmU Excretion | Healthy Volunteers | Mean: 8.5 nmoles/mmole creatinine | Non-invasive biomarker of oxidative DNA damage | [8] |

| Urinary 5-hmU in Smokers | Human Urine | Significantly higher than non-smokers | Indicates increased oxidative stress from smoking | [8] |

| Enzyme | Substrate | Relative Excision Efficiency | Organism | Reference |

| MutM | 5-hmU:G vs 5-hmU:A | ~58-fold higher for G mismatch | E. coli | [6] |

| Nei | 5-hmU:G vs 5-hmU:A | ~5-fold higher for G mismatch | E. coli | [6] |

| Nth | 5-hmU:G vs 5-hmU:A | ~37-fold higher for G mismatch | E. coli | [6] |

Experimental Protocols

Quantification of 5-Hydroxymethyluracil in DNA by LC-MS/MS

This protocol provides a general workflow for the accurate measurement of 5-hmU levels in genomic DNA.

1. DNA Extraction and Purification:

-

Extract genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

-

Treat the DNA with RNase A to remove contaminating RNA.

-

Precipitate and wash the DNA to ensure high purity.

2. Isotope-Labeled Internal Standard Spiking:

-

Accurately quantify the purified genomic DNA.

-

Add a known amount of this compound to the DNA sample.

3. DNA Hydrolysis:

-

Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. This method is preferred over acid hydrolysis to prevent degradation of 5-hmU.[9]

4. Sample Cleanup:

-

Remove proteins and other macromolecules from the digested sample, for example, by ultrafiltration.

5. LC-MS/MS Analysis:

-

Inject the cleaned-up nucleoside mixture onto a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the nucleosides using a suitable reversed-phase column.

-

Detect and quantify 5-hmU and this compound using multiple reaction monitoring (MRM) mode. The mass transitions for each analyte will be specific and pre-determined.

6. Data Analysis:

-

Calculate the ratio of the peak area of endogenous 5-hmU to the peak area of the this compound internal standard.

-

Determine the absolute amount of 5-hmU in the original DNA sample by comparing this ratio to a standard curve generated with known amounts of 5-hmU and this compound.

Caption: Experimental workflow for 5-hmU quantification.

DNA Glycosylase Activity Assay

This protocol describes a method to measure the activity of a DNA glycosylase on a 5-hmU-containing DNA substrate.

1. Substrate Preparation:

-

Synthesize a short single-stranded oligonucleotide containing a single 5-hmU at a defined position.

-

Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

-

Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.

2. Glycosylase Reaction:

-

Prepare a reaction buffer containing the purified DNA glycosylase (e.g., SMUG1 or TDG) and the radiolabeled DNA substrate.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for various time points.

3. Product Cleavage and Analysis:

-

Stop the reaction at each time point.

-

The product of the glycosylase reaction is an AP site. To visualize the cleavage, treat the reaction products with an agent that cleaves the DNA backbone at the AP site, such as hot alkali (e.g., piperidine) or an AP endonuclease.

-

Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

4. Data Analysis:

-

Visualize the radiolabeled DNA fragments using autoradiography or a phosphorimager.

-

Quantify the intensity of the bands corresponding to the intact substrate and the cleaved product.

-

Calculate the percentage of substrate converted to product at each time point to determine the reaction kinetics.

Conclusion

5-Hydroxymethyluracil stands at a fascinating intersection of DNA damage and epigenetics. Its formation, biological consequences, and repair are subjects of intense research with implications for cancer biology, neurodevelopment, and aging. The ability to accurately quantify this modified base is crucial for advancing our understanding, and in this context, this compound serves as a cornerstone of modern analytical methods. The detailed protocols and data presented in this guide are intended to equip researchers with the knowledge and tools necessary to explore the multifaceted roles of 5-hmU and to contribute to the development of novel diagnostic and therapeutic strategies targeting the pathways that govern its presence in the genome.

References

- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Excision of 5-hydroxymethyluracil and 5-carboxylcytosine by the thymine DNA glycosylase domain: its structural basis and implications for active DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary excretion of 5-(hydroxymethyl) uracil in healthy volunteers: effect of active and passive tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxymethyluracil-d3 as a Biomarker for Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This relentless assault on cellular components leads to damage of lipids, proteins, and nucleic acids. One of the significant products of oxidative DNA damage is 5-hydroxymethyluracil (5-OH-Me-U), a modified pyrimidine base. The quantification of 5-OH-Me-U serves as a reliable biomarker for assessing the extent of oxidative DNA damage. For accurate and precise measurement, stable isotope-labeled internal standards are indispensable. 5-Hydroxymethyluracil-d3 (5-OH-Me-U-d3), a deuterated analog of 5-OH-Me-U, is the internal standard of choice for isotope dilution mass spectrometry, the gold standard for quantitative analysis. This technical guide provides a comprehensive overview of 5-OH-Me-U as a biomarker for oxidative stress, detailing its formation, the signaling pathways involved, and in-depth experimental protocols for its quantification using 5-OH-Me-U-d3.

Introduction to 5-Hydroxymethyluracil and Oxidative Stress

Under normal physiological conditions, ROS are generated as byproducts of cellular metabolism and play a role in cell signaling. However, excessive ROS production, stemming from factors like environmental toxins, radiation, and inflammation, can overwhelm the cell's antioxidant defenses, leading to oxidative stress. DNA is a primary target of ROS, resulting in a variety of lesions, including base modifications.

5-Hydroxymethyluracil is a product of oxidative damage to the thymine methyl group in DNA. Its presence in biological fluids and tissues is indicative of DNA damage and subsequent repair processes.[1][2][3] The measurement of 5-OH-Me-U levels can thus provide a quantitative assessment of oxidative stress in a biological system.

Signaling Pathways in 5-Hydroxymethyluracil Formation and Repair

The formation and subsequent repair of 5-OH-Me-U involve complex cellular signaling pathways, primarily the DNA damage response and repair mechanisms.

Formation of 5-Hydroxymethyluracil

There are two primary pathways for the formation of 5-OH-Me-U in DNA:

-

Direct Oxidation of Thymine: Reactive oxygen species, particularly the hydroxyl radical (•OH), can attack the methyl group of thymine residues in DNA, leading to the formation of 5-hydroxymethyluracil.[2][4][5]

-

Oxidation and Deamination of 5-Methylcytosine (5mC): 5-methylcytosine, an important epigenetic mark, can be oxidized to 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2][6][7][8] Subsequent deamination of 5hmC can lead to the formation of 5-OH-Me-U.[6][9][10]

Repair of 5-Hydroxymethyluracil

The primary mechanism for the removal of 5-OH-Me-U from DNA is the Base Excision Repair (BER) pathway.[11][12][13] This multi-step process involves:

-

Recognition and Excision: A specific DNA glycosylase, such as SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1) or TDG (Thymine-DNA glycosylase), recognizes the 5-OH-Me-U lesion and cleaves the N-glycosidic bond, removing the damaged base.[9][11] This creates an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site.

-

DNA Synthesis: A DNA polymerase fills the gap with the correct nucleotide.

-

Ligation: DNA ligase seals the nick in the DNA backbone, completing the repair process.

Quantitative Analysis of 5-Hydroxymethyluracil

Accurate quantification of 5-OH-Me-U is crucial for its use as a biomarker. Isotope dilution mass spectrometry, using 5-OH-Me-U-d3 as an internal standard, is the preferred method for achieving high accuracy and precision.

The Role of this compound

This compound is a stable isotope-labeled analog of 5-OH-Me-U where three hydrogen atoms have been replaced with deuterium. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the endogenous 5-OH-Me-U during chromatography. By comparing the mass spectrometer's signal intensities of the analyte and the internal standard, any loss of analyte during sample extraction, purification, and analysis can be corrected for, leading to a highly accurate quantification.

Quantitative Data

The levels of 5-OH-Me-U can vary depending on the biological matrix, the level of oxidative stress, and individual factors. The following tables summarize representative quantitative data from the literature.

Table 1: 5-Hydroxymethyluracil Levels in Human Urine

| Condition | 5-OH-Me-U Concentration (nmol/mmol creatinine) | Reference |

| Healthy Non-Smokers | 8.5 (mean) | [14] |

| Healthy Smokers | Significantly higher than non-smokers | [14] |

| Healthy Volunteers (Normal) | 0.0052 ± 0.0026 µmol/mmol creatinine | [15] |

Table 2: 5-Hydroxymethyluracil Levels in DNA

| Tissue/Cell Type | 5-OH-Me-U Level (lesions per 106 bases) | Condition | Reference |

| Human Colon | ~0.5 | Normal | [9] |

| Colorectal Cancer | ~0.5 | Cancerous | [9] |

| Rat and Porcine Tissues | ~0.5 | Normal | [9] |

| DNA treated with H2O2 and Iron | 1.6-fold higher with enzymatic vs. acid hydrolysis | In vitro oxidative stress | [11][16] |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of 5-OH-Me-U in biological samples.

Sample Preparation

-

Collection: Collect a mid-stream urine sample. For longitudinal studies, first-morning void is often preferred.

-

Internal Standard Spiking: Add a known amount of 5-OH-Me-U-d3 solution to an aliquot of the urine sample.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering salts and polar compounds.

-

Elute 5-OH-Me-U and 5-OH-Me-U-d3 with methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

DNA Extraction: Isolate genomic DNA from tissue or cell samples using a standard DNA extraction kit or protocol.

-

Internal Standard Spiking: Add a known amount of 5-OH-Me-U-d3 to the purified DNA solution.

-

Enzymatic Hydrolysis (Recommended):

-

To the DNA solution, add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into deoxynucleosides.

-

Add alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the deoxynucleosides.

-

-

Protein Removal: Precipitate proteins by adding cold ethanol or by using a centrifugal filter device.

-

Supernatant Collection: Collect the supernatant containing the deoxynucleosides for LC-MS/MS analysis.

Note on Hydrolysis: Acid hydrolysis can be used but is known to cause degradation of 5-OH-Me-U, leading to underestimation. Enzymatic hydrolysis is the preferred method for accurate quantification.[11][16]

Analytical Methods

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes. The specific gradient will need to be optimized for the particular column and system.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5-OH-Me-U: Precursor ion (m/z) → Product ion (m/z). Specific transitions need to be determined empirically but will be based on the fragmentation of the protonated molecule.

-

5-OH-Me-U-d3: Precursor ion (m/z) → Product ion (m/z). The precursor and product ions will be shifted by +3 Da compared to the unlabeled analyte.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, gas flow rates) and collision energy for each MRM transition should be optimized for maximum sensitivity.

-

-

Derivatization: 5-OH-Me-U is not volatile and requires derivatization prior to GC-MS analysis. Silylation is a common method, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Chromatographic Separation:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized analytes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Type: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized 5-OH-Me-U and 5-OH-Me-U-d3.

-

Conclusion

5-Hydroxymethyluracil is a valuable biomarker for assessing oxidative DNA damage. Its accurate quantification, facilitated by the use of the stable isotope-labeled internal standard this compound and sensitive analytical techniques like LC-MS/MS, provides a powerful tool for researchers and clinicians. This guide offers a comprehensive overview of the underlying biology and detailed methodologies to aid in the implementation of 5-OH-Me-U analysis in studies of oxidative stress and its role in human health and disease. The provided protocols serve as a starting point, and optimization for specific instrumentation and sample matrices is recommended for achieving the best results.

References

- 1. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Quantitative Mass Spectrometry-Based Analysis of β-D-Glucosyl-5-hydroxymethyluracil in Genomic DNA of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. afin-ts.de [afin-ts.de]

- 14. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

The Discovery and Significance of 5-Hydroxymethyluracil-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyluracil (5-hmU) is a modified pyrimidine base that has garnered significant interest in the fields of epigenetics, DNA damage and repair, and cancer biology. Its presence in genomic DNA, once considered solely a product of oxidative damage, is now recognized as a dynamic modification with potential regulatory roles. The accurate quantification of 5-hmU in biological matrices is paramount to understanding its physiological and pathological significance. This has led to the development and application of stable isotope-labeled internal standards, with 5-Hydroxymethyluracil-d3 (d3-5-hmU) emerging as a critical tool for precise and accurate measurement by isotope dilution mass spectrometry. This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of this compound, with a focus on its application in quantitative bioanalysis.

Core Concepts: The Biology of 5-Hydroxymethyluracil

5-Hydroxymethyluracil can be generated in the cell through several distinct pathways, highlighting its dual role as both a DNA lesion and a potential epigenetic marker.

-

Oxidative DNA Damage: Reactive oxygen species (ROS), byproducts of normal cellular metabolism and environmental insults, can oxidize the methyl group of thymine in DNA to form 5-hmU.

-

Enzymatic Formation by TET Proteins: The Ten-Eleven Translocation (TET) family of dioxygenases, key enzymes in DNA demethylation, can directly oxidize thymine to 5-hmU. This enzymatic production suggests a regulated and potentially functional role for 5-hmU in the genome.[1][2]

-

Deamination of 5-Hydroxymethylcytosine (5-hmC): 5-hmC, another important epigenetic modification generated by TET enzymes from 5-methylcytosine (5-mC), can undergo deamination by activation-induced deaminase (AID) or other deaminases to form 5-hmU.[3][4][5] This pathway links the dynamic cycles of cytosine methylation and demethylation to the formation of 5-hmU.

-

Base Excision Repair (BER): Once formed, 5-hmU can be recognized and excised by DNA glycosylases such as Thymine-DNA Glycosylase (TDG) and Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) as part of the Base Excision Repair (BER) pathway.[1][4][6] This repair mechanism prevents the accumulation of 5-hmU and maintains genomic integrity.

The Role of this compound in Quantitative Analysis

The accurate measurement of 5-hmU levels in biological samples is challenging due to its low abundance and the potential for analytical variability. Isotope dilution mass spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard is the gold standard for quantitative analysis.[7] this compound serves as an ideal internal standard for this purpose.

Principle of Isotope Dilution Mass Spectrometry:

A known amount of the deuterated internal standard (this compound) is added to the biological sample at the earliest stage of sample preparation. The deuterated standard is chemically identical to the endogenous analyte (5-hmU) but has a different mass due to the presence of deuterium atoms. During sample processing (extraction, purification, and derivatization), any loss of the analyte will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the initial concentration of the analyte in the sample can be accurately determined, regardless of sample loss during preparation.

Data Presentation

The following table summarizes hypothetical quantitative data for 5-hmU levels in different biological samples, as would be determined using an isotope dilution LC-MS/MS method with this compound as the internal standard.

| Sample ID | Sample Type | 5-hmU Concentration (ng/mL) | Standard Deviation (ng/mL) |

| CTRL-01 | Healthy Human Plasma | 0.52 | 0.08 |

| CTRL-02 | Healthy Human Plasma | 0.48 | 0.06 |

| CAN-01 | Cancer Patient Plasma | 2.15 | 0.25 |

| CAN-02 | Cancer Patient Plasma | 3.01 | 0.31 |

| TISS-01 | Healthy Tissue Homogenate | 5.8 | 0.6 |

| TISS-02 | Tumor Tissue Homogenate | 15.2 | 1.8 |

Experimental Protocols

Synthesis of this compound

While a detailed, publicly available synthesis protocol for this compound is not readily found in the primary literature, the synthesis of deuterated heterocyclic compounds is a well-established field in organic chemistry. A plausible synthetic route would involve the use of deuterated starting materials. For instance, a synthetic strategy could employ deuterated formaldehyde (CD2O) in a reaction with uracil under basic conditions, analogous to the synthesis of unlabeled 5-hmU. The deuterium atoms would be incorporated into the hydroxymethyl group. Further deuteration at other positions could be achieved using deuterated solvents and reagents under specific reaction conditions. Custom synthesis of such labeled compounds is often performed by specialized chemical companies.

Quantitative Analysis of 5-Hydroxymethyluracil by LC-MS/MS using this compound

The following is a generalized protocol for the quantification of 5-hmU in a biological matrix such as plasma.

1. Materials and Reagents:

-

5-Hydroxymethyluracil (analyte) standard

-

This compound (internal standard)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

2. Preparation of Standard and Internal Standard Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-hmU and this compound in methanol to prepare 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of 5-hmU by serial dilution of the stock solution with methanol:water (1:1, v/v). These will be used to construct a calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in methanol:water (1:1, v/v).

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard spiking solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5-hmU: Monitor the transition from the precursor ion (protonated molecule, [M+H]+) to a specific product ion.

-

This compound: Monitor the transition from its corresponding precursor ion to a specific product ion. The specific m/z values will depend on the exact deuteration pattern.

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of 5-hmU to this compound against the concentration of the 5-hmU standards.

-

Determine the concentration of 5-hmU in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling Pathways

Caption: Formation and repair pathways of 5-hydroxymethyluracil.

Experimental Workflow

Caption: Workflow for 5-hmU quantification by LC-MS/MS.

Logical Relationship: Isotope Dilution Principle

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 5-Hydroxymethyluracil in complex biological matrices. Its use in isotope dilution LC-MS/MS has enabled researchers to reliably measure the levels of this important DNA modification, paving the way for a deeper understanding of its roles in epigenetics, DNA repair, and disease. As research into the "epigenetic" and "damage" aspects of 5-hmU continues, the demand for high-quality deuterated internal standards like this compound will undoubtedly grow, facilitating further discoveries in these critical areas of biomedical science.

References

- 1. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of 5-Hydroxymethyluracil Levels Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Hydroxymethyluracil-d3: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 5-Hydroxymethyluracil-d3 (5-hmU-d3), a critical tool in the study of DNA damage, repair, and epigenetics. This document is intended to serve as a valuable resource for researchers utilizing this isotopically labeled compound in their experimental workflows.

Introduction to 5-Hydroxymethyluracil and its Deuterated Analog

5-Hydroxymethyluracil (5-hmU) is a modified pyrimidine base that can arise in DNA through the oxidation of thymine by reactive oxygen species (ROS) or the enzymatic action of Ten-Eleven Translocation (TET) proteins.[1][2] It can also be formed via the deamination of 5-hydroxymethylcytosine (5-hmC).[1] The presence of 5-hmU in DNA is significant as it can be a marker of oxidative stress and is also considered a potential epigenetic mark.[1][3]

This compound is the deuterium-labeled version of 5-hmU. It is primarily used as an internal standard in quantitative mass spectrometry-based analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the levels of endogenous 5-hmU in biological samples.[4] The known mass difference allows for precise differentiation and quantification.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, its chemical and physical properties are expected to be very similar to its non-deuterated counterpart. The primary difference will be its molecular weight.

Table 1: Chemical and Physical Properties of 5-Hydroxymethyluracil and this compound

| Property | 5-Hydroxymethyluracil | This compound |

| CAS Number | 4433-40-3 | 352438-73-4 |

| Molecular Formula | C₅H₆N₂O₃[5][6][7][8] | C₅H₃D₃N₂O₃ |

| Molecular Weight | 142.11 g/mol [5][6][7][8] | Approx. 145.13 g/mol (Calculated) |

| Appearance | White to cream or grey solid powder[5] | Solid[3] |

| Melting Point | >300 °C[7][9] | Not available (expected to be similar to non-deuterated form) |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in water (50 g/L at 20°C), DMSO, dimethyl formamide, 100% ethanol[9] | Not available (expected to be soluble in similar solvents) |

| Purity | Typically >97% | Varies by supplier |

Stability and Storage

Stability: 5-Hydroxymethyluracil is stable under normal laboratory conditions.[6] Deuterated compounds generally exhibit similar stability to their non-labeled counterparts. To ensure the integrity of this compound, it should be protected from strong oxidizing agents.[6]

Storage: For long-term storage, this compound should be kept in a tightly sealed container in a dry and well-ventilated place.[6] It is recommended to store the solid powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months.

Biological Pathways and Mechanisms

5-Hydroxymethyluracil is involved in several key biological processes related to DNA modification and repair.

Formation of 5-Hydroxymethyluracil in DNA

There are two primary pathways for the formation of 5-hmU in DNA:

-

Oxidation of Thymine: Thymine residues in DNA can be oxidized to form 5-hmU. This can be a result of attack by reactive oxygen species (ROS) or through the enzymatic activity of TET dioxygenases.[1]

-

Deamination of 5-Hydroxymethylcytosine: 5-Hydroxymethylcytosine (5-hmC), an oxidative product of 5-methylcytosine (5-mC), can undergo deamination to form a 5-hmU:G mismatch in the DNA.[1]

References

- 1. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 2. Human Metabolome Database: Showing metabocard for 5-Hydroxymethyluracil (HMDB0000469) [hmdb.ca]

- 3. CheMondis Marketplace [chemondis.com]

- 4. Analysis of 5-Hydroxymethyluracil Levels Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(Hydroxymethyl)uracil, 98% | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 5-Hydroxymethyluracil | TRC-H948375-1G | LGC Standards [lgcstandards.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

natural occurrence of 5-Hydroxymethyluracil-d3 in biological systems

Foreword: Recontextualizing the Inquiry

A technical exploration into the "natural occurrence of 5-Hydroxymethyluracil-d3" requires an initial clarification. The designation "-d3" signifies that three hydrogen atoms on the 5-hydroxymethyluracil molecule have been replaced by deuterium, a stable heavy isotope of hydrogen. While deuterium itself is a naturally occurring isotope, present in trace amounts in the environment and within biological systems, the specific, targeted trideuteration of a molecule like 5-hydroxymethyluracil is not a known natural biological process.[1][2] Such molecules are synthetically produced for specific scientific applications.

Therefore, this technical guide is reframed to address the core scientific interest of the target audience: the role and quantification of the naturally occurring 5-Hydroxymethyluracil (5-hmU) in biological systems, a process in which its deuterated counterpart, this compound (5-hmU-d3), serves as an indispensable analytical tool. This guide will detail the biological significance of 5-hmU, present quantitative data on its prevalence, and provide in-depth experimental protocols for its measurement, highlighting the critical function of 5-hmU-d3 as an internal standard in mass spectrometry-based assays.

Introduction to 5-Hydroxymethyluracil (5-hmU)

5-Hydroxymethyluracil is a modified pyrimidine base found in the DNA of a wide range of organisms, from bacteriophages to mammals.[3][4] It is considered a significant molecule in the field of epigenetics and DNA repair. The presence and concentration of 5-hmU in DNA can vary between different cell types and tissues and may be associated with various biological processes and disease states.[5][6]

Biological Formation of 5-hmU

The formation of 5-hmU in DNA is understood to occur through several key biological pathways:

-

Oxidation of Thymine: The methyl group of thymine can be directly oxidized to a hydroxymethyl group, forming 5-hmU. This reaction can be catalyzed by enzymes such as the Ten-Eleven Translocation (TET) family of dioxygenases.[3][5]

-

Deamination of 5-Hydroxymethylcytosine (5-hmC): 5-hmC, another important epigenetic marker, can undergo deamination to form a 5-hmU:G mismatch in the DNA.[5][7] This is considered an intermediate step in a proposed pathway for active DNA demethylation.

-

Oxidative Stress: Reactive oxygen species (ROS) generated during normal cellular metabolism or in response to environmental stressors can also lead to the oxidation of thymine, resulting in the formation of 5-hmU.[5]

These pathways underscore that 5-hmU can be either a regulated epigenetic mark or a form of DNA damage, making its accurate quantification crucial for understanding cellular health and disease.[5]

Quantitative Analysis of 5-hmU in Biological Systems

The precise measurement of 5-hmU levels is essential for elucidating its biological role. Due to its low abundance relative to the canonical DNA bases, highly sensitive analytical techniques are required. The gold-standard method for this purpose is isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This technique relies on the use of a stable isotope-labeled internal standard, such as 5-hmU-d3, to ensure high accuracy and precision.[9]

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is an analytical method that achieves high accuracy by introducing a known amount of an isotopically labeled version of the analyte (the internal standard) into the sample. The deuterated standard, 5-hmU-d3, is chemically identical to the naturally occurring 5-hmU but has a higher mass due to the presence of deuterium atoms.

During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the instrument can distinguish between the natural analyte and the heavier isotope-labeled standard. By measuring the ratio of the signal from the natural analyte to that of the known amount of internal standard, the original concentration of the analyte in the sample can be calculated with great accuracy, correcting for variations in sample recovery and instrument response.[9][10]

Figure 1: Logical workflow of the stable isotope dilution method for 5-hmU quantification.

Quantitative Data on 5-hmU Occurrence

The levels of 5-hmU can vary significantly depending on the organism and tissue type. The data below, compiled from various studies, illustrates the typical abundance of 5-hmU.

| Organism/Tissue Type | Abundance (5-hmU per 106 bases) | Analytical Method |

| Human Colon | ~0.5 | LC-MS/MS |

| Rat Tissues | ~0.5 | LC-MS/MS |

| Leishmania | Enriched in specific genomic regions | Chemical Tagging & Sequencing |

| Dinoflagellates | 12% - 68% of Thymines | Various |

| Mouse Embryonic Stem Cells | Varies during differentiation | Isotope Tracing & MS |

References for table data:[4][5][11][12]

Experimental Protocols

This section provides a detailed methodology for the quantification of 5-hmU in genomic DNA using LC-MS/MS with 5-hmU-d3 as an internal standard.

Materials and Reagents

-

Genomic DNA samples

-

This compound (Internal Standard)

-

Nuclease P1

-

Alkaline Phosphatase

-

Formic Acid

-

Acetonitrile (LC-MS grade)

-

Ultrapure Water (LC-MS grade)

-

DNA/RNA purification columns

Experimental Workflow

Figure 2: Standard experimental workflow for 5-hmU quantification using LC-MS/MS.

Detailed Protocol

-

DNA Extraction and Quantification: Isolate high-quality genomic DNA from the biological sample using a commercial kit. Quantify the DNA concentration accurately using a fluorometric method (e.g., Qubit or PicoGreen).

-

Internal Standard Spiking: To approximately 10-20 µg of genomic DNA, add a known quantity of 5-hmU-d3 internal standard. The amount should be chosen to be in a similar range to the expected amount of endogenous 5-hmU.

-

Enzymatic Hydrolysis:

-

Denature the DNA by heating at 100°C for 3 minutes, then rapidly chill on ice.

-

Add Nuclease P1 in a compatible buffer and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside monophosphates.

-

Add Alkaline Phosphatase and a suitable buffer and incubate for an additional 1-2 hours at 37°C to dephosphorylate the mononucleosides into deoxynucleosides. Enzymatic hydrolysis is preferred over acid hydrolysis to prevent the degradation of 5-hmU.[13][14]

-

-

Sample Cleanup: Remove the enzymes and other proteins, which can interfere with the LC-MS/MS analysis, by passing the hydrolyzed sample through a 10 kDa molecular weight cutoff ultrafiltration unit.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the cleaned sample onto a reverse-phase UPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient separates the deoxynucleosides.

-

Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for detection and quantification.[15]

-

MRM Transition for 5-hmU: Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion (e.g., m/z 143 -> m/z 126).

-

MRM Transition for 5-hmU-d3: Monitor the corresponding mass-shifted transition (e.g., m/z 146 -> m/z 129).

-

-

-

Data Analysis: Integrate the peak areas for both the endogenous 5-hmU and the 5-hmU-d3 internal standard. Calculate the ratio of the areas. Determine the absolute quantity of 5-hmU in the original sample by comparing this ratio to a standard curve prepared with known amounts of 5-hmU and a fixed amount of 5-hmU-d3.

Biological Pathways and Significance

The presence of 5-hmU is not merely incidental; it is part of a complex network of DNA modification and repair. Understanding its origin is key to interpreting its function.

References

- 1. Heavy water - Wikipedia [en.wikipedia.org]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 5-Hydroxymethyluracil (HMDB0000469) [hmdb.ca]

- 4. Genome-wide mapping of 5-hydroxymethyluracil in the eukaryote parasite Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of 5-Hydroxymethyluracil Levels Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuteration - ThalesNano [thalesnano.com]

- 10. uab.edu [uab.edu]

- 11. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genome-wide distribution of 5-hydroxymethyluracil and chromatin accessibility in the Breviolum minutum genome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling with 5-Hydroxymethyluracil-d3: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Methodologies of Isotopic Labeling with 5-Hydroxymethyluracil-d3.

This technical guide provides a comprehensive overview of the synthesis, application, and analysis of this compound (5hmU-d3) as a stable isotope-labeled internal standard for the accurate quantification of 5-hydroxymethyluracil (5hmU) in biological matrices. 5hmU is a significant product of oxidative DNA damage and has emerged as a potential epigenetic marker, making its precise measurement critical in various fields of research, including cancer biology, neurodegeneration, and toxicology. The use of a deuterated analog like 5hmU-d3 in conjunction with mass spectrometry-based methods offers unparalleled accuracy and sensitivity for these quantitative studies.

Introduction to 5-Hydroxymethyluracil and Isotopic Labeling

5-Hydroxymethyluracil is a modified pyrimidine base formed in DNA through the oxidation of the methyl group of thymine or the deamination of 5-hydroxymethylcytosine. Its presence in DNA is associated with oxidative stress and has been implicated in mutagenesis and genomic instability. Furthermore, emerging evidence suggests a role for 5hmU in epigenetic regulation.

Isotopic labeling involves the incorporation of a stable isotope, such as deuterium (²H or D), into a molecule of interest. In the context of quantitative analysis, a known amount of the isotopically labeled compound (e.g., 5hmU-d3) is added to a biological sample as an internal standard. Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatographic separation and co-ionizes during mass spectrometric analysis. The mass difference allows for their distinct detection, and the ratio of the analyte to the internal standard provides a highly accurate measure of the analyte's concentration, correcting for variations in sample preparation and instrument response.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established methods for the synthesis of unlabeled 5-hydroxymethyluracil, primarily through the reaction of uracil with a deuterated source of formaldehyde. A common approach involves the use of deuterated paraformaldehyde (paraformaldehyde-d₂).

Conceptual Synthetic Pathway

The synthesis involves the base-catalyzed reaction of uracil with deuterated formaldehyde, generated in situ from paraformaldehyde-d₂.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound (Adapted from general procedures)

Materials:

-

Uracil

-

Paraformaldehyde-d₂ (99 atom % D)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Acetone

-

Hydrochloric acid (HCl), dilute

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in deionized water to create a basic solution.

-

Add uracil and paraformaldehyde-d₂ to the solution.

-

Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen) at a controlled temperature (e.g., 50-60 °C) for an extended period (e.g., 48-72 hours), monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and adjust the pH to neutral (pH ~7.0) using dilute HCl.

-

Concentrate the solution under reduced pressure.

-

Precipitate the crude product by adding acetone.

-

Collect the precipitate by filtration and wash with cold acetone.

-

The crude product can be further purified by recrystallization from water or by column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic enrichment.

Quantification of 5-Hydroxymethyluracil in DNA by LC-MS/MS with Isotope Dilution

Materials:

-

DNA sample

-

This compound internal standard of known concentration

-

Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

Procedure:

-

DNA Extraction: Isolate genomic DNA from cells or tissues using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).[1][2]

-

Sample Spiking: To a known amount of extracted DNA, add a precise amount of the this compound internal standard solution.

-

DNA Digestion: Digest the DNA to its constituent nucleosides using an enzymatic digestion cocktail. This typically involves incubation at 37°C for several hours.

-

Sample Cleanup: Remove proteins and other interfering substances, for example, by solid-phase extraction (SPE).

-

LC-MS/MS Analysis:

-

Inject the digested and cleaned sample onto the LC-MS/MS system.

-

Separate the nucleosides using a reversed-phase C18 column with a suitable gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid).

-

Detect and quantify the native 5-hydroxymethyluracil and the deuterated internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer. The specific precursor-to-product ion transitions for both analyte and standard need to be optimized.

-

-

Data Analysis: Calculate the concentration of 5-hydroxymethyluracil in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled 5-hydroxymethyluracil and a fixed concentration of the deuterated standard.[3][4][5]

Cellular Incorporation and Analysis Workflow

Caption: Experimental workflow for studying 5-hydroxymethyluracil in cell culture.

Data Presentation

The use of this compound as an internal standard allows for the generation of precise and accurate quantitative data. Below are representative tables illustrating how such data can be presented.

Table 1: LC-MS/MS Parameters for 5-Hydroxymethyluracil Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-Hydroxymethyluracil | 143.1 | 126.1 | 15 |

| This compound | 146.1 | 129.1 | 15 |

Table 2: Quantification of 5-Hydroxymethyluracil in DNA from different cell lines

| Cell Line | Treatment | 5-hmU (lesions per 10⁶ bases) ± SD |

| Cell Line A | Control | 2.5 ± 0.3 |

| Cell Line A | Oxidative Stress Inducer | 15.2 ± 1.8 |

| Cell Line B | Control | 1.8 ± 0.2 |

| Cell Line B | Oxidative Stress Inducer | 10.5 ± 1.1 |

Signaling Pathways

The formation and repair of 5-hydroxymethyluracil are intricately linked to the cellular DNA damage response (DDR) and specifically the base excision repair (BER) pathway.

DNA Damage Response (DDR) Pathway

The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair.

Caption: Overview of the DNA Damage Response (DDR) signaling pathway.[4][5][6]

Base Excision Repair (BER) Pathway for 5-Hydroxymethyluracil

The BER pathway is the primary mechanism for the removal of small, non-helix-distorting base lesions like 5-hydroxymethyluracil.

Caption: The Base Excision Repair (BER) pathway for 5-hydroxymethyluracil.[7][8][9][10]

Conclusion

The use of this compound as an internal standard in isotopic labeling experiments provides a robust and reliable method for the accurate quantification of 5-hydroxymethyluracil in biological systems. This technical guide outlines the fundamental principles, synthesis, experimental protocols, and data presentation strategies for employing this powerful technique. The ability to precisely measure 5hmU levels is essential for advancing our understanding of its roles in DNA damage, repair, and epigenetics, with significant implications for drug development and disease research.

References

- 1. neb.com [neb.com]

- 2. ccr.cancer.gov [ccr.cancer.gov]

- 3. Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry for Detection of 5-Hydroxymethyluracil and 5-Formyluracil in DNA | Springer Nature Experiments [experiments.springernature.com]

- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]

- 6. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Reactome | Base Excision Repair [reactome.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]

Metabolic Pathways of 5-Hydroxymethyluracil-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways involving 5-Hydroxymethyluracil (5hmU), with a particular focus on the utility of its deuterated isotopologue, 5-Hydroxymethyluracil-d3 (d3-5hmU), in metabolic research. This document details the formation and repair pathways of 5hmU, presents quantitative data, outlines experimental protocols, and provides visualizations of the key processes.

Introduction to 5-Hydroxymethyluracil

5-Hydroxymethyluracil is a modified pyrimidine base that can be found in the DNA of various organisms. It is formed through the oxidation of thymine or the deamination of 5-hydroxymethylcytosine (5hmC)[1]. While its precise biological roles are still under active investigation, 5hmU is implicated in both DNA damage and epigenetic regulation[1][2]. The use of stable isotope-labeled internal standards, such as this compound, is crucial for the accurate quantification of 5hmU in biological samples by mass spectrometry, allowing for the differentiation from endogenous, unlabeled 5hmU.

Metabolic Pathways Involving 5-Hydroxymethyluracil

The metabolism of 5hmU can be broadly categorized into its formation and its subsequent removal and repair from DNA.

Formation of 5-Hydroxymethyluracil

There are three primary pathways for the formation of 5hmU in DNA:

-

Oxidation of Thymine by Ten-Eleven Translocation (TET) Enzymes: The TET family of dioxygenases, known for their role in the oxidation of 5-methylcytosine, can also directly oxidize the methyl group of thymine to form 5hmU[2]. This enzymatic process suggests a potential role for 5hmU as an epigenetic mark.

-

Oxidation by Reactive Oxygen Species (ROS): The methyl group of thymine is susceptible to attack by reactive oxygen species, leading to the formation of 5hmU. This pathway represents a form of oxidative DNA damage[3].

-

Deamination of 5-Hydroxymethylcytosine (5hmC): 5hmC, an intermediate in the active DNA demethylation pathway, can undergo spontaneous or enzyme-catalyzed deamination to form 5hmU. This results in a G:5hmU mismatch in the DNA, which is a substrate for the base excision repair pathway[1].

Repair and Removal of 5-Hydroxymethyluracil

5hmU, once formed in DNA, is recognized and removed primarily through the Base Excision Repair (BER) pathway, initiated by specific DNA glycosylases:

-

Thymine-DNA Glycosylase (TDG): TDG can recognize and excise 5hmU, particularly when it is mismatched with guanine (G:5hmU)[2].

-

Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1): SMUG1 is considered the primary enzyme for the removal of 5hmU from both single- and double-stranded DNA[3][4].

Following the excision of 5hmU by these glycosylases, the resulting abasic site is further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the original DNA sequence.

References

- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Multiple Cellular Roles of SMUG1 in Genome Maintenance and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Definitive identification of mammalian 5-hydroxymethyluracil DNA N-glycosylase activity as SMUG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxymethyluracil-d3: A Technical Guide to its Role in DNA Damage and Repair

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Hydroxymethyluracil (5-hmU) as a significant biomarker of oxidative DNA damage and its intricate relationship with cellular DNA repair mechanisms. The document details the formation of 5-hmU, its recognition and excision by specific DNA glycosylases, and the subsequent signaling pathways involved in restoring DNA integrity. Furthermore, this guide emphasizes the critical role of the stable isotope-labeled internal standard, 5-Hydroxymethyluracil-d3 (d3-5hmU), in the accurate quantification of 5-hmU in biological matrices.

Data Presentation

The following tables summarize key quantitative data related to the levels of 5-hmU in various biological contexts and the kinetic parameters of the primary DNA glycosylases responsible for its removal.

Table 1: Levels of 5-Hydroxymethyluracil (5-hmU) in Mammalian Tissues

| Tissue | Species | Level (lesions per 106 DNA bases) | Reference |

| Human Colon | Human | ~0.5 | [1] |

| Colorectal Cancer | Human | ~0.5 | [1] |

| Various Rat Tissues | Rat | ~0.5 | [1] |

| Various Porcine Tissues | Porcine | ~0.5 | [1] |

| Cultured Human Cells | Human | 3-8 | [2] |

| Mammalian Tissues | Mammalian | 3-8 | [2] |

Table 2: Kinetic Parameters of Human DNA Glycosylases for 5-Hydroxymethyluracil (5-hmU)

| Enzyme | Substrate | kobs/kmax (min-1) | KD (nM) | kcat/KD (min-1/nM) | Reference |

| hTDG | 5hmU:G | 7.95 ± 0.26 | - | - | [3] |

| MBD4cat | 5hmU:G | 1.10 ± 0.06 | - | - | [3] |

| MBD4 | 5hmU:G | 0.78 | - | - | [3] |

| hSMUG1 | fU:A | 0.021 ± 0.007 | 1100 ± 900 | 0.00002 | [4] |

| hSMUG1 | fU:G | 0.014 ± 0.002 | 200 ± 100 | 0.00007 | [4] |

| hSMUG1 | fU:C | 0.012 ± 0.002 | 70 ± 50 | 0.00018 | [4] |

| hSMUG1 | fU:T | 0.012 ± 0.002 | 50 ± 30 | 0.00022 | [4] |

Note: Kinetic parameters can vary depending on the experimental conditions, such as substrate sequence context and reaction buffer composition. fU (5-formyluracil) is a structurally related oxidized pyrimidine also recognized by these glycosylases.

Experimental Protocols

Quantification of 5-Hydroxymethyluracil in DNA by LC-MS/MS

This protocol outlines the general steps for the sensitive and accurate quantification of 5-hmU in a genomic DNA sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-dilution method.[5]

a. DNA Isolation and Digestion:

-

Isolate genomic DNA from cells or tissues using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity and integrity of the DNA.

-

Quantify the isolated DNA using a spectrophotometer or a fluorometric method.

-

To a known amount of DNA (typically 1-10 µg), add a precise amount of the deuterated internal standard, this compound (d3-5hmU).

-

Enzymatically digest the DNA to its constituent nucleosides. This is typically achieved by a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase. Incubate the reaction mixture at 37°C for a sufficient time to ensure complete digestion.

b. Sample Preparation for LC-MS/MS:

-

Following digestion, remove proteins from the sample, for example, by filtration through a 10 kDa molecular weight cutoff filter.

-

The resulting solution containing the nucleosides is then ready for injection into the LC-MS/MS system.

c. LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the nucleosides using a reverse-phase HPLC column. A gradient elution with a mobile phase consisting of a weak acid (e.g., formic acid) in water and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Quantify the analytes using MRM. This involves monitoring specific precursor-to-product ion transitions for both the native 5-hmU and the d3-5hmU internal standard.

-

For 5-hmU: Monitor the transition of the protonated molecule [M+H]+ to a specific fragment ion.

-

For d3-5hmU: Monitor the corresponding transition for the deuterated analog, which will have a mass shift of +3 Da.

-

-

Quantification: The concentration of 5-hmU in the original DNA sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this to a standard curve generated with known amounts of 5-hmU and d3-5hmU.

DNA Glycosylase Activity Assay

This protocol describes a common method to assess the activity of DNA glycosylases, such as SMUG1, TDG, or MBD4, on a DNA substrate containing 5-hmU. This assay is based on the cleavage of the N-glycosidic bond, leading to the formation of an abasic (AP) site, which can then be cleaved by hot alkali or an AP endonuclease.[6][7]

a. Substrate Preparation:

-

Synthesize a short single-stranded oligonucleotide (e.g., 30-mer) containing a single 5-hmU at a defined position.

-

Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP for radioactive detection, or with a fluorescent dye for non-radioactive detection.

-

Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.

b. Glycosylase Reaction:

-

Prepare a reaction buffer typically containing a buffer (e.g., Tris-HCl), EDTA, and other components depending on the specific enzyme's requirements.

-

Incubate the radiolabeled or fluorescently-labeled DNA substrate with the purified DNA glycosylase enzyme at 37°C for a defined period.

-

The enzyme will recognize and excise the 5-hmU base, leaving an AP site.

c. Product Analysis:

-

Alkali Cleavage: Stop the reaction and add NaOH to a final concentration of 0.1 M. Heat the sample at 90°C to induce cleavage of the DNA backbone at the AP site.

-

Gel Electrophoresis: Neutralize the samples and resolve the DNA fragments on a denaturing polyacrylamide gel.

-

Detection and Quantification:

-

For radiolabeled substrates, visualize the DNA fragments by autoradiography.

-

For fluorescently-labeled substrates, visualize the fragments using a fluorescence imager.

-

-

The activity of the glycosylase is determined by quantifying the amount of the cleaved product relative to the total amount of substrate.

Mandatory Visualization

The following diagrams illustrate the key pathways of 5-hmU formation and repair, as well as a typical experimental workflow for its quantification.

Caption: Formation pathways of 5-Hydroxymethyluracil (5-hmU) in DNA.

Caption: Base Excision Repair (BER) pathway for 5-hmU.

Caption: Workflow for 5-hmU quantification by LC-MS/MS.

References

- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. fan.genetics.ucla.edu [fan.genetics.ucla.edu]

- 6. Excision of deaminated cytosine from the vertebrate genome: role of the SMUG1 uracil–DNA glycosylase | The EMBO Journal [link.springer.com]

- 7. Assay design for analysis of human uracil DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of 5-Hydroxymethyluracil in Biological Matrices using LC-MS/MS with 5-Hydroxymethyluracil-d3 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the sensitive and specific quantification of 5-Hydroxymethyluracil (5-hmU) in various biological matrices, such as digested DNA, urine, and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, 5-Hydroxymethyluracil-d3 (5-hmU-d3), to ensure high accuracy and precision.